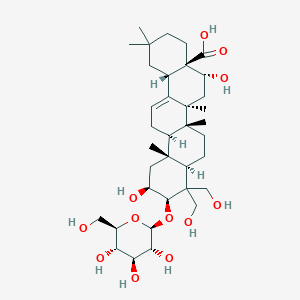

3-O-beta-D-Glucopyranosylplatycodigenin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-Beta-D-Glucopyranosylplatycodigenin: This compound exhibits significant biological activities, including anti-proliferative effects against certain cell lines .

作用机制

3-O-β-D-葡萄糖基川贝皂苷元通过多种分子途径发挥其作用。它靶向参与细胞增殖和凋亡的特定蛋白质和酶。 该化合物的抗增殖活性主要归因于其通过诱导细胞周期阻滞和促进凋亡来抑制某些细胞系生长的能力 .

生化分析

Biochemical Properties

3-O-beta-D-Glucopyranosylplatycodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the proliferation of HSC-T6 cells, a type of hepatic stellate cell, with an IC50 value of 13.36 μM . This interaction suggests that this compound may modulate enzymes involved in cell cycle regulation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . This inhibition is likely due to direct binding interactions with the active sites of these enzymes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively. In laboratory settings, its stability and degradation over time are critical factors. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and moisture . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anti-tumor activities. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, with nuclear localization being associated with modulation of gene expression . Post-translational modifications, such as glycosylation, may also play a role in directing the compound to specific cellular compartments.

准备方法

合成路线与反应条件: 3-O-β-D-葡萄糖基川贝皂苷元通常从天然来源中分离得到,特别是从川贝母的根部 . 提取过程涉及多个步骤,包括溶剂提取、色谱分离和结晶,以纯化化合物 .

工业生产方法: 3-O-β-D-葡萄糖基川贝皂苷元的工业生产方法尚未广泛报道,因为它主要通过天然提取方法获得。 生物技术和合成生物学的进步可能为未来的大规模生产提供潜力 .

化学反应分析

反应类型: 3-O-β-D-葡萄糖基川贝皂苷元经历各种化学反应,包括:

氧化: 该反应可以修饰化合物中存在的羟基。

还原: 该反应可以改变三萜结构。

取代: 该反应可能涉及分子内官能团的置换.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生酮或羧酸,而还原可能产生醇 .

科学研究应用

相似化合物的比较

类似化合物:

- 3-O-β-D-葡萄糖基川贝皂苷酸

- 川贝皂苷E

- 川贝皂苷G1

- 去阿皮-川贝皂苷D

- 去阿皮-川贝皂苷酸A内酯

独特性: 3-O-β-D-葡萄糖基川贝皂苷元因其特定的糖基化模式及其强烈的抗增殖活性而独一无二。 与类似化合物相比,它表现出更高的生物活性,使其成为研究和潜在治疗应用的宝贵化合物 .

属性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWWHYNAAZHQR-KNSUCORESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)